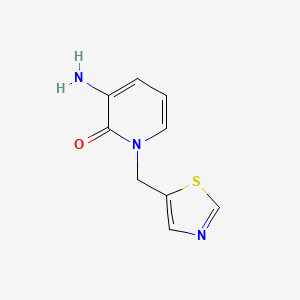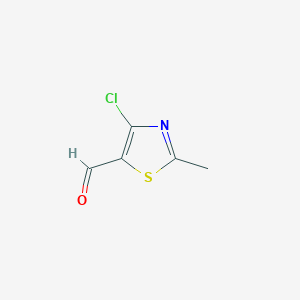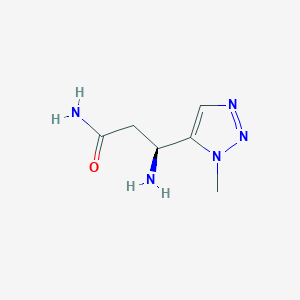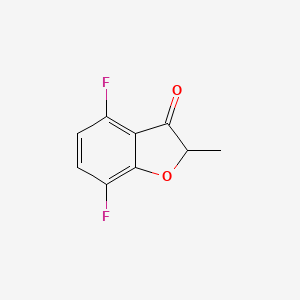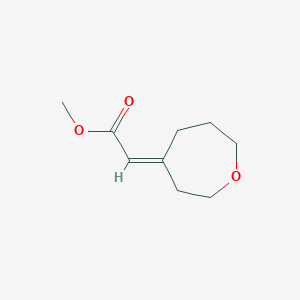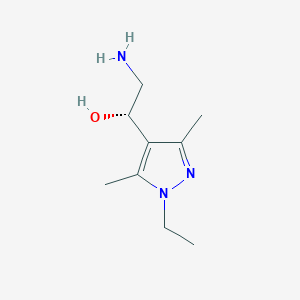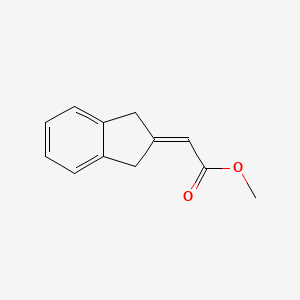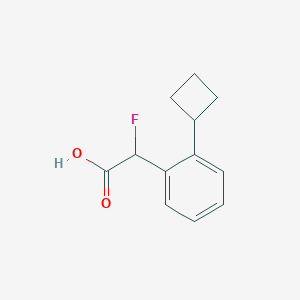![molecular formula C9H14BrNOS B13314522 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13314522.png)
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an ethylamino group and a propanol moiety. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Alkylation: The 5-bromothiophene is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate to form 1-(5-bromothiophen-2-yl)ethane.
Amination: The alkylated product is reacted with ammonia or an amine to introduce the amino group, resulting in 1-(5-bromothiophen-2-yl)ethylamine.
Hydroxylation: Finally, the amino group is hydroxylated using an oxidizing agent such as hydrogen peroxide or a hydroxylating reagent to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products
Oxidation: 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-one.
Reduction: 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol.
Substitution: 2-{[1-(5-Azidothiophen-2-yl)ethyl]amino}propan-1-ol, 2-{[1-(5-Cyanothiophen-2-yl)ethyl]amino}propan-1-ol.
Scientific Research Applications
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino and hydroxyl groups may also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol
- 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol
- 2-{[1-(5-Fluorothiophen-2-yl)ethyl]amino}propan-1-ol
Uniqueness
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall bioactivity compared to its analogs with different halogen substituents.
Properties
Molecular Formula |
C9H14BrNOS |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-6(5-12)11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3 |
InChI Key |
ZZEOKAGPYOPPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
![1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
